Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane
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Overview
Description
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane is an organosilicon compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane typically involves a multi-step process:
Reaction of 3-chloropropyltrimethoxysilane with ethylene glycol: This step involves the reaction of 3-chloropropyltrimethoxysilane with ethylene glycol to form an intermediate product.
Reaction with trimethoxysilane: The intermediate product is then reacted with trimethoxysilane under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves the use of fixed bed reactors and catalysts to optimize the yield and purity of the product. The process is designed to be efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions to form siloxane networks, which are essential in the formation of silicone materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under controlled temperature and humidity conditions to ensure the formation of stable siloxane bonds.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions, which are crucial in the production of silicone-based materials.
Scientific Research Applications
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the improved adhesion and stability of the materials treated with this compound .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy-[3-(methylamino)propyl]silane: Another silane coupling agent with similar properties but different functional groups.
(3-Chloropropyl)trimethoxysilane: Used for surface modification and has similar applications.
Uniqueness
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane is unique due to its specific structure, which allows for enhanced flexibility and reactivity in various applications. Its ability to form stable siloxane networks makes it particularly valuable in the production of high-performance materials .
Properties
CAS No. |
70776-52-2 |
---|---|
Molecular Formula |
C14H34O8Si2 |
Molecular Weight |
386.58 g/mol |
IUPAC Name |
trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C14H34O8Si2/c1-15-23(16-2,17-3)13-7-9-21-11-12-22-10-8-14-24(18-4,19-5)20-6/h7-14H2,1-6H3 |
InChI Key |
AQYRHKNCMOCQEV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCCOCCC[Si](OC)(OC)OC)(OC)OC |
Related CAS |
70776-52-2 |
Origin of Product |
United States |
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